DBCO-PEG4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

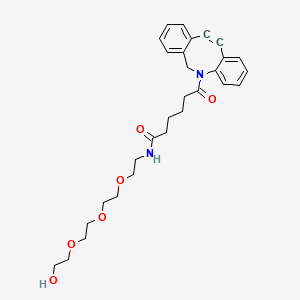

DBCO-PEG4-Alcohol is a useful research compound. Its molecular formula is C29H36N2O6 and its molecular weight is 508.615. The purity is usually 95%.

BenchChem offers high-quality DBCO-PEG4-Alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DBCO-PEG4-Alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

无铜点击化学反应

DBCO-PEG4-醇通常用于无铜点击化学反应 . 点击化学是一种化学反应类型,其特点是效率高、适用范围广,并且可以生成清洁且产率高的产物。 由于这些反应的无铜性质,它们在敏感的生物系统中特别有用,在这些系统中,铜离子可能是有害的 .

PEG 连接体

DBCO-PEG4-醇是一种含有 DBCO 基团和末端伯羟基的 PEG 连接体 . 羟基可以与多种官能团反应,提供了一种将不同分子连接在一起的多功能工具 .

改善溶解度

DBCO-PEG4-醇的亲水性 PEG 间隔臂可以为标记的分子提供更好的溶解度 . 这使得它在各种应用中很有用,在这些应用中,提高分子的溶解度可以增强其功能或有效性 .

蛋白质-肽偶联物

DBCO-PEG4-醇已在蛋白质-肽偶联物的创建中得到测试 . 这些偶联物在生物学研究和药物开发中具有广泛的应用 .

抗体-酶偶联物

DBCO-PEG4-醇的另一个应用是在抗体-酶偶联物的形成中 . 这些偶联物通常用于免疫测定,如 ELISA,以检测特定抗原的存在 .

作用机制

Target of Action

DBCO-PEG4-Alcohol is a PEG-based PROTAC linker . The primary targets of DBCO-PEG4-Alcohol are molecules containing azide groups . The DBCO group in the compound can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with these azide-containing molecules .

Mode of Action

DBCO-PEG4-Alcohol interacts with its targets through a copper-free click chemistry reaction . The DBCO group in the compound undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules . This reaction is highly efficient and can be carried out in either organic solvents or aqueous buffers, depending on the solubility and properties of the substrate molecules .

Biochemical Pathways

It’s known that dbco-peg4-alcohol is used in the synthesis of protacs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . Therefore, it can be inferred that DBCO-PEG4-Alcohol, as a component of PROTACs, may indirectly influence the ubiquitin-proteasome system.

Pharmacokinetics

The hydrophilic peg spacer arm in the compound is known to provide better solubility to labeled molecules , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of DBCO-PEG4-Alcohol’s action largely depend on the specific azide-containing molecules it interacts with. As a component of PROTACs, DBCO-PEG4-Alcohol contributes to the selective degradation of target proteins . This can result in various molecular and cellular effects, depending on the functions of the degraded proteins.

Action Environment

Environmental factors can influence the action, efficacy, and stability of DBCO-PEG4-Alcohol. For instance, reactions with DBCO and azides are more efficient at high concentrations and temperatures . Moreover, the compound is moisture-sensitive, and exposure to moisture can lead to hydrolysis of the NHS-ester moiety, rendering it non-reactive . Therefore, it’s important to control environmental conditions such as temperature, concentration, and moisture levels when using DBCO-PEG4-Alcohol.

未来方向

生化分析

Biochemical Properties

DBCO-PEG4-Alcohol plays a significant role in biochemical reactions. It is used in copper-free Click Chemistry reactions . This dibenzocyclooctyne will react with azide functionalized compounds or biomolecules without the need for a Cu (I) catalyst to result in a stable triazole linkage . The hydrophilic PEG spacer adds hydrophilicity to the product to decrease aggregation .

Cellular Effects

DBCO-PEG4-Alcohol can have various effects on cells and cellular processes. For instance, it has been used for the site-specific coupling of antibodies on vesicle surfaces after self-assembly . This process involves the functionalization of primary amino groups with a linker carrying a strained alkyne group for a bio-orthogonal strain-promoted alkyne–azide cycloaddition (SPAAC) reaction .

Molecular Mechanism

The mechanism of action of DBCO-PEG4-Alcohol involves its reaction with azide-functionalized compounds or biomolecules to form a stable triazole linkage . The DBCO moiety in DBCO-PEG4-Alcohol is responsible for this reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, reactions with DBCO-PEG4-Alcohol and azides are more efficient at high concentrations and temperatures (i.e., 2-37°C) . Typical reaction times are less than 4 hours; however, incubating for longer can improve efficiency .

Metabolic Pathways

Given its reactivity with azide-functionalized compounds or biomolecules, it is likely to interact with enzymes or cofactors that are part of these biochemical reactions .

Transport and Distribution

Given its hydrophilic nature due to the PEG spacer arm, it is likely to be distributed in aqueous environments within the cell .

Subcellular Localization

Given its reactivity with azide-functionalized compounds or biomolecules, it may be localized to areas of the cell where these reactions occur .

属性

IUPAC Name |

6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]-6-oxohexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N2O6/c32-16-18-36-20-22-37-21-19-35-17-15-30-28(33)11-5-6-12-29(34)31-23-26-9-2-1-7-24(26)13-14-25-8-3-4-10-27(25)31/h1-4,7-10,32H,5-6,11-12,15-23H2,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXWONCQAFVJHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCCC(=O)NCCOCCOCCOCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(tert-butyl)-2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2554078.png)

![methyl 6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2554081.png)

![7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2554083.png)

![N-(butan-2-yl)-N'-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2554085.png)

![N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2554089.png)

![5-(2,5-dimethylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2554090.png)

![4-amino-1-(2-fluoroethyl)-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2554091.png)

![2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B2554093.png)

![3-cyclohexyl-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2554101.png)